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Compound of Interest

Compound Name:
1-Amino-3-(2,4-

dimethylphenyl)propan-2-ol

CAS No.: 1226151-41-2

Cat. No.: B3223897

Get Quote

PMMA, 4-Ethoxyamphetamine, and Structural
Analogues
Executive Summary & Forensic Relevance
The molecular formula C₁₁H₁₇NO (MW 179.26 Da) represents a critical isobaric group in

forensic toxicology and drug development.[1] It encompasses the Schedule I controlled

substance PMMA (a designer drug often sold as "Ecstasy") and several non-controlled or less

common isomers.[1]

Accurate identification is challenging because these isomers share the same molecular weight.

[1] However, their fragmentation patterns under Electron Ionization (EI) and Electrospray

Ionization (ESI) are distinct due to differences in side-chain substitution (N-alkyl vs. O-alkyl)

and amine structure (primary vs. secondary vs. tertiary). This guide provides a definitive

protocol for distinguishing these species.

Structural Landscape of C₁₁H₁₇NO
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The three primary isomers of interest for this comparison are:

Compound
Structure
Description

Amine Type
Key Structural
Feature

PMMA

N-methyl-1-(4-

methoxyphenyl)propa

n-2-amine

Secondary N-Methyl, O-Methyl

4-Ethoxyamphetamine

(4-EA)

1-(4-

ethoxyphenyl)propan-

2-amine

Primary
Primary Amine, O-

Ethyl

N-Ethyl-4-

hydroxyamphetamine

N-ethyl-1-(4-

hydroxyphenyl)propan

-2-amine

Secondary N-Ethyl, O-H

EI-MS Fragmentation Mechanisms (GC-MS)
In Electron Ionization (70 eV), the fragmentation of phenethylamines is dominated by

-cleavage adjacent to the nitrogen atom. This mechanism is the primary discriminator for these
isomers.[1]

A. The Alpha-Cleavage Rule
The bond between the

-carbon (bearing the amine) and the benzylic carbon is the weakest link in the radical cation

.

PMMA: Cleavage yields an iminium ion

.[1]

4-EA: Cleavage yields a primary iminium ion

.[1]

N-Ethyl-4-HA: Cleavage yields an N-ethyl iminium ion

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Hydroxyamfetamine
https://pubchem.ncbi.nlm.nih.gov/compound/Hydroxyamfetamine
https://pubchem.ncbi.nlm.nih.gov/compound/Hydroxyamfetamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3223897?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


.

B. Diagnostic Ion Table (EI-MS)
Isomer

Base Peak
(m/z)

Mechanism
Secondary Ion
(m/z)

Origin of
Secondary Ion

PMMA 58 -cleavage (N-Me) 121

4-Methoxybenzyl

cation (

)

4-EA 44 -cleavage

(Primary)
135

4-Ethoxybenzyl

cation (

)

N-Ethyl-4-HA 72 -cleavage (N-Et) 107

4-Hydroxybenzyl

cation (

)

C. Fragmentation Pathway Diagram
The following diagram illustrates the divergent pathways for PMMA and 4-EA, showing how the

position of the alkyl group (N vs. O) dictates the mass of the base peak.

PMMA Molecular Ion
[C11H17NO]+• (m/z 179)

α-Cleavage (PMMA)

EI (70eV)

4-EA Molecular Ion
[C11H17NO]+• (m/z 179)

α-Cleavage (4-EA)

EI (70eV)

Base Peak: m/z 58
[CH3-CH=NH-CH3]+

Dominant Pathway
(Imine Formation)

Fragment: m/z 121
[CH2-C6H4-OCH3]+

Benzylic Cleavage

Base Peak: m/z 44
[CH3-CH=NH2]+

Dominant Pathway
(Primary Amine)

Fragment: m/z 135
[CH2-C6H4-OC2H5]+

Benzylic Cleavage

Click to download full resolution via product page
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Caption: Comparative alpha-cleavage pathways for PMMA (left) and 4-Ethoxyamphetamine

(right). Note the shift in base peak from m/z 58 to m/z 44.

LC-MS/MS Performance & Transitions
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), soft ionization (ESI)

produces the protonated molecule

. Differentiation relies on Collision-Induced Dissociation (CID) of the precursor ion (m/z 180).

A. ESI-MS/MS Fragmentation Logic
PMMA (m/z 180):

Loss of methylamine (

, -31 Da)

m/z 149 (4-methoxypropenylbenzene cation).

Loss of propene/amine moiety

m/z 121 (4-methoxybenzyl cation).[1]

4-EA (m/z 180):

Loss of ammonia (

, -17 Da)

m/z 163.

Loss of ethanol (from ethoxy group) is rare; usually the ether link is stable, but cleavage of

the ethyl group can yield m/z 152.

Major product ion: m/z 135 (4-ethoxybenzyl).[1]

B. MRM Transition Table
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Analyte
Precursor
(m/z)

Quantifier
(m/z)

Qualifier (m/z)
Collision
Energy (eV)

PMMA 180.1 149.1 121.1 15 - 25

4-EA 180.1 135.1 107.0 20 - 30

N-Ethyl-4-HA 180.1 107.1 163.1 15 - 25

Experimental Protocols
Protocol A: GC-MS Differentiation
Objective: Unambiguous identification of C₁₁H₁₇NO isomer via EI fragmentation.

Sample Prep: Dissolve 1 mg sample in 1 mL methanol. No derivatization required for initial

screening.[1]

Instrument: Agilent 7890B/5977B GC-MS (or equivalent).

Column: DB-5MS or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).[1]

Inlet: Splitless mode, 250°C.

Oven Program:

Hold 80°C for 1 min.

Ramp 15°C/min to 280°C.

Hold 5 min.

MS Source: EI mode, 70 eV, 230°C source temp.

Data Analysis:

Extract Ion Chromatograms (EIC) for m/z 58, 44, and 72.

Result: A peak with Base Peak 58 is PMMA.[1] A peak with Base Peak 44 is 4-EA.[1]
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Protocol B: LC-MS/MS Confirmation
Objective: High-sensitivity quantification in biological matrices.

Mobile Phase:

A: 0.1% Formic Acid in Water.[1]

B: 0.1% Formic Acid in Acetonitrile.[1]

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Gradient: 5% B to 95% B over 5 minutes.

Detection: Positive ESI, MRM mode.

Validation:

Monitor transition 180

149 (PMMA specific).

Monitor transition 180

135 (4-EA specific).

Note: Isomers may co-elute on short columns; unique transitions are essential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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